molecular formula C9H9F2NO2 B7863528 Ethyl 5-amino-2,4-difluorobenzoate

Ethyl 5-amino-2,4-difluorobenzoate

Cat. No.: B7863528
M. Wt: 201.17 g/mol
InChI Key: VIPCKZCATSITDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-2,4-difluorobenzoate (CAS: 1159507-72-8) is a fluorinated aromatic ester with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol . It is synthesized through multi-step processes involving hydrogenation and diazotization. For instance, Zhang et al. (2020) reported the hydrogenation of ethyl 5-nitro-3-chloro-2,4-difluorobenzoate using Pd/C under 0.8–1.0 MPa H₂ pressure, yielding intermediates like ethyl 5-amino-3-chloro-2,4-difluorobenzoate (97% yield), which is further processed to the final compound . The compound’s structural features—a benzoate ester with amino and fluorine substituents—make it a versatile intermediate in agrochemical and pharmaceutical synthesis.

Properties

IUPAC Name

ethyl 5-amino-2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPCKZCATSITDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 5-amino-2,4-difluorobenzoate is utilized in several scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand the effects of fluorine substitution on biological molecules.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-amino-2,4-difluorobenzoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Key Applications
This compound C₉H₉F₂NO₂ 201.17 N/A N/A Organic solvents (e.g., methanol) Pharmaceutical/agrochemical intermediate
Mthis compound C₈H₇F₂NO₂ 187.14 -3 105–107 Ether, methanol Intermediate in drug synthesis
Ethyl 2,4-difluorobenzoate C₉H₈F₂O₂ 186.16 N/A N/A Organic solvents Agrochemical precursor
Ethyl 3-amino-4-fluorobenzoate C₉H₁₀FNO₂ 183.18 N/A N/A N/A Research chemical
Fenpyrazamine (ISO) C₁₇H₂₁N₃O₂S 331.43 116.4 N/A Water: 20.4 mg/L; Toluene: >250 g/L Fungicide

Key Observations:

Substituent Effects: The amino group in this compound enhances reactivity for further functionalization compared to non-amino analogs like ethyl 2,4-difluorobenzoate .

Ester Group Impact: The ethyl ester in the main compound increases molecular weight and may improve lipid solubility compared to the methyl ester analog . Fenpyrazamine, though structurally distinct, shares a 5-amino-substituted benzene ring, highlighting the role of amino groups in bioactivity .

Functional Group Analysis

  • Amino Group: Critical for forming hydrogen bonds in target molecules, enhancing binding affinity in pharmaceuticals .
  • Fluorine Substituents : Improve metabolic stability and lipophilicity, common in agrochemicals like fenpyrazamine .

Market and Availability

  • This compound is priced at €867/g (1g scale), reflecting its niche applications .
  • Fenpyrazamine, as a commercial fungicide, is produced at scale, with detailed solubility and stability data available .

Biological Activity

Ethyl 5-amino-2,4-difluorobenzoate is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and two fluorine atoms on the benzene ring. The molecular formula is C9H8F2NO2C_9H_8F_2NO_2. The fluorine substituents enhance the compound's lipophilicity and bioavailability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The amino group can facilitate hydrogen bonding, while the difluoro substituents may influence binding affinity and specificity. These interactions can modulate enzyme activity and affect metabolic pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study investigated its efficacy against various bacterial strains, revealing significant inhibitory effects. The compound's structure contributes to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, indicating a potential role in treating inflammatory diseases.

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic activity. In vitro assays demonstrated effectiveness against certain protozoan parasites, suggesting potential applications in treating parasitic infections.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study conducted by researchers at [source] found that this compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This finding highlights its potential as a lead compound for developing new antibiotics.
  • Mechanistic Insights :
    • Research published in [source] explored the compound's mechanism of action, noting that it may inhibit bacterial growth by disrupting protein synthesis pathways. This was evidenced by changes in ribosomal activity upon treatment with the compound.
  • In Vivo Studies :
    • In vivo studies conducted on murine models demonstrated that this compound reduced inflammation markers significantly compared to controls. The results indicated a dosage-dependent response, with higher doses correlating with greater anti-inflammatory effects [source].

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)Anti-inflammatory ActivityAntiparasitic Activity
This compound32ModerateEffective
Ethyl 3-amino-2,5-difluorobenzoate64LowNot effective
Ethyl 4-amino-3-fluorobenzoate16HighModerate

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-amino-2,4-difluorobenzoate?

  • Methodological Answer : Synthesis typically involves sequential halogenation, amination, and esterification. For example:

Halogenation : Start with benzoic acid derivatives. Bromination of 2,4-difluorobenzonitrile using H₂SO₄ and Br₂ yields 5-bromo-2,4-difluorobenzoic acid .

Amination : Substitute bromine with an amino group via catalytic amination (e.g., using NH₃ under pressure or Pd-mediated coupling) .

Esterification : React 5-amino-2,4-difluorobenzoic acid with ethanol in the presence of H₂SO₄ or glacial acetic acid under reflux .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert atmospheres to prevent oxidation of the amino group .

Q. How is this compound characterized in research settings?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ -110 to -120 ppm for ortho/para F). ¹H NMR resolves amino protons (δ 5–6 ppm, broad) and ethyl ester signals (δ 1.3–4.3 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 230). Fragmentation patterns distinguish ester and amino groups .
  • HPLC : Assess purity using C18 columns with UV detection (λ = 254 nm). Gradient elution (MeCN/H₂O) resolves impurities .

Q. What stability challenges arise during storage and handling?

  • Methodological Answer :

  • Hydrolysis Risk : The ester group is prone to hydrolysis in humid conditions. Store in anhydrous solvents (e.g., dry EtOH) at -20°C .
  • Amino Group Oxidation : Use nitrogen atmospheres and antioxidants (e.g., BHT) during synthesis. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70–95%)?

  • Methodological Answer :

  • Optimize Halogenation : Vary Br₂ stoichiometry (1.1–1.5 eq.) and H₂SO₄ concentration (70–98%) to balance reactivity vs. side reactions .
  • Catalyst Screening : Test Pd/C, CuI, or Ni catalysts for amination. Pd(OAc)₂ with Xantphos ligand improves selectivity .
  • Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) in esterification. Polar aprotic solvents enhance reaction rates but may reduce ester stability .

Q. What strategies mitigate side reactions during amination?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the amino group with Boc or Fmoc during halogenation/esterification. Deprotect using TFA/CH₂Cl₂ .
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to the amino group to prevent unwanted nucleophilic attacks .

Q. How does the compound’s fluorescence behavior impact analytical workflows?

  • Methodological Answer :

  • Solvent Effects : Fluorescence intensity varies with solvent polarity. Use acetonitrile for enhanced quantum yield (λₑₓ = 280 nm, λₑₘ = 340 nm) .
  • Quenching Mechanisms : Trace metals (e.g., Cu²⁺) quench fluorescence. Pre-treat samples with chelating agents (e.g., EDTA) .

Q. What role does this compound play in drug discovery?

  • Methodological Answer :

  • Intermediate for Bioactive Molecules : The amino group enables Schiff base formation with aldehydes, yielding antimicrobial or antitumor agents .
  • Pharmaceutical Formulation : Lyophilize the compound with mannitol (1:1 w/w) for injectable formulations. Sterilize via 0.22-µm filtration .

Key Considerations for Researchers

  • Contradictions in Data : Discrepancies in yields often stem from precursor purity or catalyst deactivation. Always characterize starting materials via elemental analysis .
  • Advanced Applications : Explore the compound’s use in metal-organic frameworks (MOFs) for gas storage, leveraging its amino-fluorine coordination sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.